9-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.3.1]nonane-3-carboxylic acid
Overview
Description
9-{[(Tert-butoxy)carbonyl]amino}bicyclo[331]nonane-3-carboxylic acid is a complex organic compound with a unique bicyclic structure This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is further connected to a bicyclo[331]nonane ring system The carboxylic acid functional group is located at the third position of the bicyclic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.3.1]nonane-3-carboxylic acid typically involves the following steps:
Formation of the bicyclo[3.3.1]nonane ring: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the amino group: The amino group can be introduced via nucleophilic substitution or reductive amination.
Protection of the amino group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
9-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.3.1]nonane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and LiAlH(Ot-Bu)3 are used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or alkyl halides.
Major Products Formed
Oxidation: Oxidized derivatives of the carboxylic acid group.
Reduction: Alcohols or aldehydes derived from the carboxylic acid group.
Substitution: Substituted derivatives of the Boc-protected amino group.
Scientific Research Applications
9-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.3.1]nonane-3-carboxylic acid has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development and design.
Biological Studies: It can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industrial Applications: The compound can be used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 9-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.3.1]nonane-3-carboxylic acid involves its interaction with molecular targets through its functional groups. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then participate in various biochemical pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 3-{[(Tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentane-1-carboxylic acid
- 9-Borabicyclo[3.3.1]nonane (9-BBN)
Uniqueness
9-{[(Tert-butoxy)carbonyl]amino}bicyclo[331]nonane-3-carboxylic acid is unique due to its specific bicyclic structure and the presence of both a Boc-protected amino group and a carboxylic acid group
Properties
IUPAC Name |
9-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[3.3.1]nonane-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-15(2,3)20-14(19)16-12-9-5-4-6-10(12)8-11(7-9)13(17)18/h9-12H,4-8H2,1-3H3,(H,16,19)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDCHKAYXVYYEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2CCCC1CC(C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.